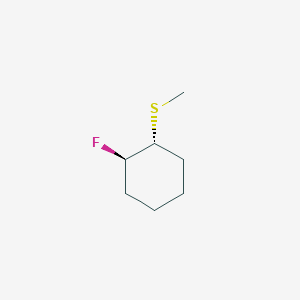

(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane

Beschreibung

Eigenschaften

CAS-Nummer |

122895-30-1 |

|---|---|

Molekularformel |

C7H13FS |

Molekulargewicht |

148.24 g/mol |

IUPAC-Name |

(1R,2R)-1-fluoro-2-methylsulfanylcyclohexane |

InChI |

InChI=1S/C7H13FS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI-Schlüssel |

PCLYWTBYNXWRCT-RNFRBKRXSA-N |

SMILES |

CSC1CCCCC1F |

Isomerische SMILES |

CS[C@@H]1CCCC[C@H]1F |

Kanonische SMILES |

CSC1CCCCC1F |

Synonyme |

Cyclohexane, 1-fluoro-2-(methylthio)-, trans- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Asparagin kann aus Asparaginsäure und Ammoniak durch die Wirkung des Enzyms Asparaginsynthetase synthetisiert werden . Die Reaktion beinhaltet die Amidierung von Asparaginsäure, bei der die Carboxylgruppe in eine Amidgruppe umgewandelt wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von Asparagin beinhaltet typischerweise die Extraktion aus pflanzlichen Quellen wie Sojabohnen und Lupinen. Das Verfahren umfasst Keimung, Mahlen, Erhitzen und Filtration, um einen rohen Extrakt zu erhalten, gefolgt von Kristallisation zur Reinigung der Verbindung .

Arten von Reaktionen:

Hydrolyse: Asparagin kann durch das Enzym Asparaginase zu Asparaginsäure hydrolysiert werden.

Oxidation und Reduktion: Es kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in biologischen Systemen weniger häufig sind.

Substitution: Asparagin kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung von Peptidbindungen während der Proteinsynthese.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Asparaginase-Enzym unter physiologischen Bedingungen.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte:

Hydrolyse: Asparaginsäure und Ammoniak.

Oxidation: Verschiedene oxidierte Derivate, abhängig von den Bedingungen.

Reduktion: Reduzierte Formen von Asparagin, obwohl diese weniger häufig sind.

Wissenschaftliche Forschungsanwendungen

Asparagin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Spielt eine Rolle bei der metabolischen Steuerung von Zellfunktionen in Nerven- und Hirngewebe.

5. Wirkmechanismus

Asparagin übt seine Wirkungen hauptsächlich durch seine Rolle in der Proteinsynthese aus. Es wird während der Translation in Proteine eingebaut, wo es Peptidbindungen mit anderen Aminosäuren bildet. Das Enzym Asparaginsynthetase katalysiert seine Bildung aus Asparaginsäure und Ammoniak . In der Krebstherapie erschöpft Asparaginase das Asparagin und hemmt das Wachstum von Asparagin-abhängigen Tumorzellen .

Ähnliche Verbindungen:

Asparaginsäure: Ein Vorläufer von Asparagin, beteiligt an ähnlichen Stoffwechselwegen.

Glutamin: Eine weitere Aminosäure mit einer ähnlichen Amid-Seitenkette, beteiligt am Stickstoffstoffwechsel.

Glutaminsäure: Ähnlich in der Struktur, aber mit einer Carboxylgruppe anstelle einer Amidgruppe.

Einzigartigkeit: Asparagin ist aufgrund seiner spezifischen Rolle in der Proteinsynthese und seiner Fähigkeit, Wasserstoffbrückenbindungen zu bilden, die Proteinstrukturen stabilisieren, einzigartig . Im Gegensatz zu Glutamin ist Asparagin beim Menschen nicht essentiell, d. h. der Körper kann es selbst synthetisieren .

Wirkmechanismus

Agedoite exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it forms peptide bonds with other amino acids. The enzyme asparagine synthetase catalyzes its formation from aspartic acid and ammonia . In cancer treatment, asparaginase depletes asparagine, inhibiting the growth of asparagine-dependent tumor cells .

Vergleich Mit ähnlichen Verbindungen

Aspartic Acid: A precursor to Agedoite, involved in similar metabolic pathways.

Glutamine: Another amino acid with a similar amide side chain, involved in nitrogen metabolism.

Glutamic Acid: Similar in structure but with a carboxyl group instead of an amide group.

Uniqueness: Agedoite is unique due to its specific role in protein synthesis and its ability to form hydrogen bonds, which stabilizes protein structures . Unlike glutamine, Agedoite is not essential in humans, meaning the body can synthesize it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.